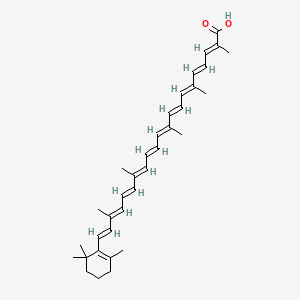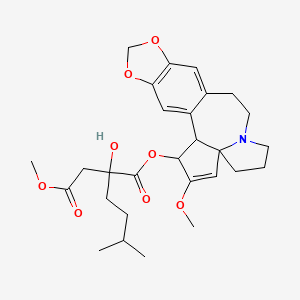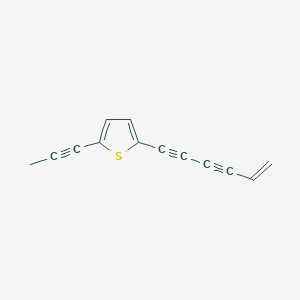
1-(3-羟基-1-金刚烷基)乙酮
概述
描述
1-(3-Hydroxy-1-adamantyl)ethanone is an organic compound with the molecular formula C12H18O2. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The compound is characterized by the presence of a hydroxyl group (-OH) attached to the adamantane core and a ketone group (-COCH3) at the ethanone moiety. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
科学研究应用
1-(3-Hydroxy-1-adamantyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is utilized in the production of advanced materials, coatings, and as a precursor for pharmaceuticals
作用机制
Target of Action
Adamantane derivatives, in general, have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They often interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
Adamantane derivatives often undergo radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
The radical-based functionalization reactions of adamantane derivatives can potentially affect various biochemical pathways .
Result of Action
The unique stability and reactivity of adamantane derivatives can potentially lead to diverse molecular and cellular effects .
Action Environment
The compound is recommended to be stored at -20°c , suggesting that temperature could be a significant environmental factor affecting its stability.
生化分析
Biochemical Properties
1-(3-Hydroxy-1-adamantyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as NADPH oxidase, reducing the production of reactive oxygen species . Additionally, 1-(3-Hydroxy-1-adamantyl)ethanone can modulate the activity of certain kinases, impacting cell signaling pathways .
Cellular Effects
The effects of 1-(3-Hydroxy-1-adamantyl)ethanone on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . By modulating these pathways, 1-(3-Hydroxy-1-adamantyl)ethanone can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it can reduce the expression of pro-inflammatory cytokines and enhance the expression of antioxidant enzymes .
Molecular Mechanism
At the molecular level, 1-(3-Hydroxy-1-adamantyl)ethanone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their conformation and activity . This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, 1-(3-Hydroxy-1-adamantyl)ethanone can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Hydroxy-1-adamantyl)ethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(3-Hydroxy-1-adamantyl)ethanone remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged reduction in oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of 1-(3-Hydroxy-1-adamantyl)ethanone vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-(3-Hydroxy-1-adamantyl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can influence the metabolism of fatty acids and glucose, leading to changes in energy production and storage . Additionally, 1-(3-Hydroxy-1-adamantyl)ethanone can modulate the activity of enzymes involved in detoxification processes, enhancing the removal of harmful substances from the body .
Transport and Distribution
The transport and distribution of 1-(3-Hydroxy-1-adamantyl)ethanone within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization of 1-(3-Hydroxy-1-adamantyl)ethanone within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
1-(3-Hydroxy-1-adamantyl)ethanone is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be affected by its localization, as different compartments contain distinct sets of biomolecules . For example, in the mitochondria, 1-(3-Hydroxy-1-adamantyl)ethanone can influence energy production and oxidative stress, while in the nucleus, it can modulate gene expression . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments .
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-1-adamantyl)ethanone can be synthesized through several methods. One common approach involves the oxidation of 1-(3-hydroxyadamantan-1-yl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions, yielding the desired ketone with high purity .
Industrial Production Methods: Industrial production of 1-(3-Hydroxy-1-adamantyl)ethanone often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and minimizing by-products .
化学反应分析
Types of Reactions: 1-(3-Hydroxy-1-adamantyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 1-(3-carboxy-1-adamantyl)ethanone.
Reduction: Formation of 1-(3-hydroxy-1-adamantyl)ethanol.
Substitution: Formation of various substituted adamantyl ethanone derivatives.
相似化合物的比较
- 1-Adamantylacetic acid
- 1-(3-Hydroxyadamantan-1-yl)ethanol
- 1-(3-Hydroxyadamantan-1-yl)propanone
Comparison: 1-(3-Hydroxy-1-adamantyl)ethanone is unique due to its specific combination of hydroxyl and ketone groups attached to the adamantane core. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 1-Adamantylacetic acid lacks the ketone group, while 1-(3-Hydroxyadamantan-1-yl)ethanol lacks the ethanone moiety, resulting in different chemical behaviors and applications .
属性
IUPAC Name |
1-(3-hydroxy-1-adamantyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h9-10,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGGLYJERYAKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC3CC(C1)CC(C3)(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343737 | |
| Record name | 1-(3-Hydroxy-1-adamantyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39917-38-9 | |
| Record name | 1-(3-Hydroxy-1-adamantyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea](/img/structure/B1200225.png)
![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1200227.png)

![2-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)ethyl 4-chlorobenzoate](/img/structure/B1200231.png)



![7-Oxabicyclo[4.1.0]hept-3-ene](/img/structure/B1200238.png)


